molecular formula C24H40O2 B1243411 Cholanic acid CAS No. 25312-65-6

Cholanic acid

Cat. No. B1243411
CAS RN: 25312-65-6
M. Wt: 360.6 g/mol
InChI Key: RPKLZQLYODPWTM-KBMWBBLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholanic acid is a steroid acid that consists of cholane having a carboxy group in place of the methyl group at position 24.

Scientific Research Applications

  • Cancer Research : Cholanic acid has been identified as a potential therapeutic agent in cancer research. Studies have shown that cholanic acid derivatives can act as EphA2 receptor antagonists. This receptor plays a crucial role in tumor growth and vascular functions in carcinogenesis. For instance, cholanic acid derivatives disrupted EphA2-ephrinA1 interactions and inhibited EphA2 activation in prostate cancer cells, demonstrating potential for developing new cancer therapies (Russo et al., 2013).

  • Synthesis of Steroidal Compounds : Research has focused on the stereoselective synthesis of cholanic acid derivatives, leveraging their potential in creating novel compounds. A study demonstrated the synthesis of 20-epi cholanic acid derivatives from 16-dehydropregnenolone acetate, a process crucial for developing new steroids with potential pharmaceutical applications (Shingate et al., 2007).

  • Drug Delivery Systems : Cholanic acid derivatives have been explored in the development of drug delivery systems. For example, amphiphilic hyaluronic acid conjugates were synthesized by chemically conjugating hydrophobic 5β-cholanic acid to hyaluronic acid. These conjugates could form nano-sized self-aggregates under physiological conditions and showed efficient uptake by cancer cells, indicating their potential as nano-sized drug delivery systems for cancer therapy (Choi et al., 2009).

  • Neuroscience Research : The role of cholanic acid derivatives in brain chemistry and function has been a subject of investigation. For instance, the effects of a choline-deficient diet on brain enzymes and the potential protective role of cholanic acid derivatives against these effects have been studied, providing insights into the biochemical pathways in the brain and the role of choline in brain development and function (Liapi et al., 2008).

  • Nutritional Studies : Cholanic acid derivatives have been implicated in studies related to nutrition and dietary management, particularly in conditions like phenylketonuria (PKU). These studies explore the nutritional composition of protein substitutes and their impact on metabolic pathways, providing crucial information for dietary management in PKU (Singh et al., 2016).

properties

CAS RN

25312-65-6

Product Name

Cholanic acid

Molecular Formula

C24H40O2

Molecular Weight

360.6 g/mol

IUPAC Name

(4R)-4-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O2/c1-16(7-12-22(25)26)19-10-11-20-18-9-8-17-6-4-5-14-23(17,2)21(18)13-15-24(19,20)3/h16-21H,4-15H2,1-3H3,(H,25,26)/t16-,17?,18+,19-,20+,21+,23+,24-/m1/s1

InChI Key

RPKLZQLYODPWTM-KBMWBBLPSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCCC4)C)C

SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C

Other CAS RN

25312-65-6

synonyms

5 beta-cholan-24-oic acid
cholanic acid
cholanic acid, (5 alpha)-isomer
cholanic acid, (5 beta)-isomer
cholanic acid, sodium salt, (5 beta)-isomer
cholanoic acid
ursocholanic acid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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